![molecular formula C22H18Cl2O3 B14211777 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one CAS No. 821780-54-5](/img/structure/B14211777.png)
1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-chlorophenyl groups attached to a methoxyphenyl core, with an ethanone group at the terminal position
Preparation Methods
The synthesis of 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the chlorophenyl and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM). Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one can be compared to other similar compounds, such as:
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Both compounds contain chlorophenyl groups, but DDT has a different core structure and is known for its use as an insecticide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): Similar to DDT, DDD has a different substitution pattern and is also used as an insecticide.
1-(4-Chlorophenyl)ethanone: This compound shares the ethanone group but lacks the additional chlorophenyl and methoxy groups, resulting in different chemical properties and applications.
Properties
CAS No. |
821780-54-5 |
|---|---|
Molecular Formula |
C22H18Cl2O3 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
1-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18Cl2O3/c1-15(25)21-11-10-20(26-13-16-2-6-18(23)7-3-16)12-22(21)27-14-17-4-8-19(24)9-5-17/h2-12H,13-14H2,1H3 |
InChI Key |
LIANQIHEHDMSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
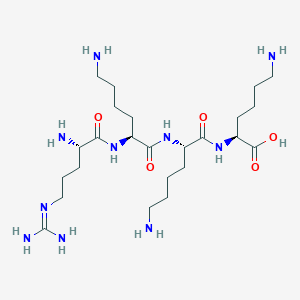
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
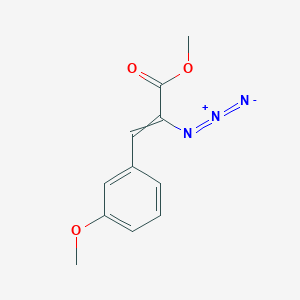
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
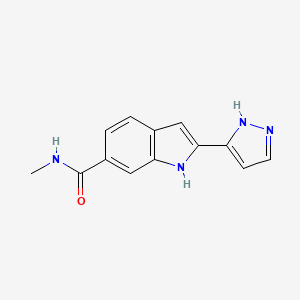
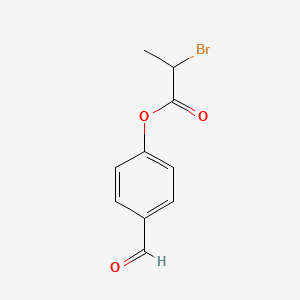
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
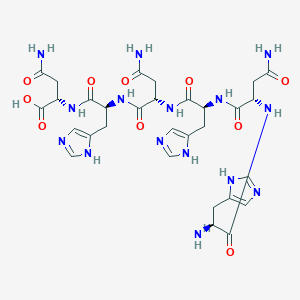
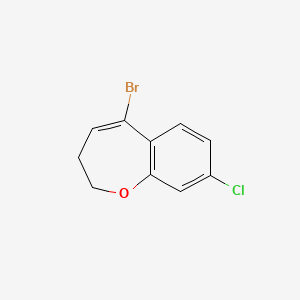
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

